REACTION_SMILES
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[Al+3:25].[C:9]([O:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23].[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[H-:24].[H-:27].[H-:28].[H-:29].[Li+:26].[Na+:31].[OH-:30].[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([NH2:8])[CH2:6][CH2:7]1>>[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([NH:8][CH3:9])[CH2:6][CH2:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NC1CCC(O)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |